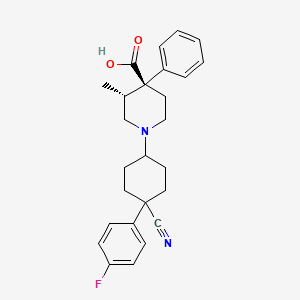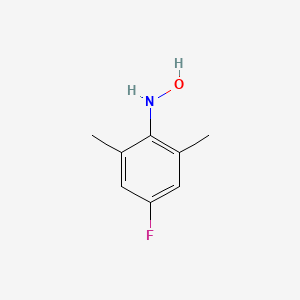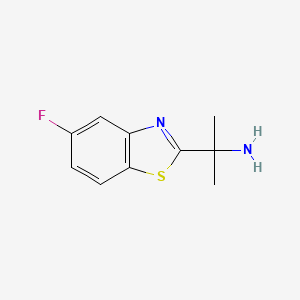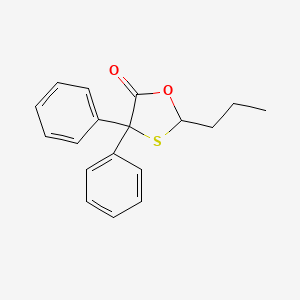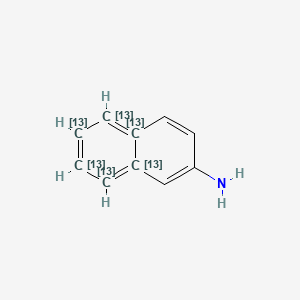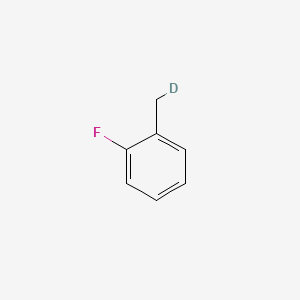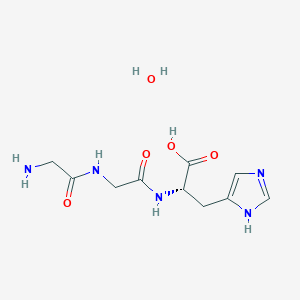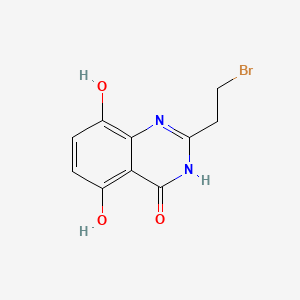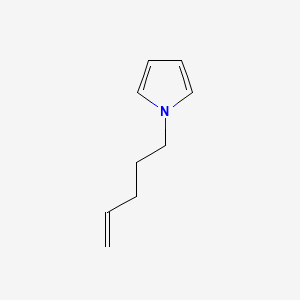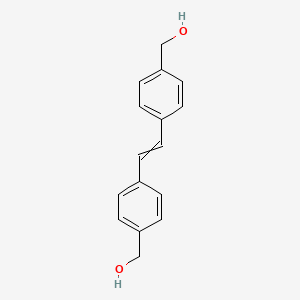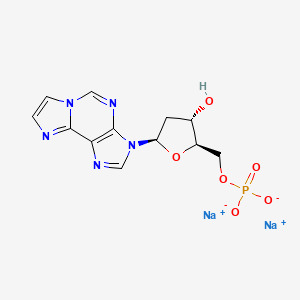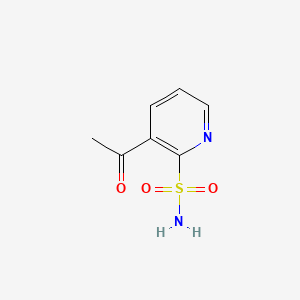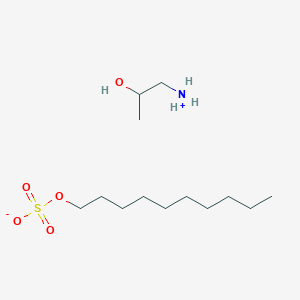
(2-Hydroxypropyl)ammonium decyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxypropyl)ammonium decyl sulfate is a chemical compound with the molecular formula C13H31NO5S. It is also known by its IUPAC name, 2-hydroxypropan-1-aminium dodecyl sulfate . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)ammonium decyl sulfate typically involves the reaction of dodecyl hydrogen sulfate with 1-amino-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to maintain optimal conditions for maximum yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxypropyl)ammonium decyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce a variety of substituted ammonium compounds .
Applications De Recherche Scientifique
(2-Hydroxypropyl)ammonium decyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its ability to interact with cell membranes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products
Mécanisme D'action
The mechanism of action of (2-Hydroxypropyl)ammonium decyl sulfate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxypropyl)ammonium dodecyl sulfate
- (2-Hydroxypropyl)ammonium tetradecyl sulfate
- (2-Hydroxypropyl)ammonium hexadecyl sulfate
Uniqueness
Compared to similar compounds, (2-Hydroxypropyl)ammonium decyl sulfate has a unique balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifier. Its specific molecular structure allows for versatile applications in various fields .
Propriétés
Formule moléculaire |
C13H31NO5S |
|---|---|
Poids moléculaire |
313.46 g/mol |
Nom IUPAC |
decyl sulfate;2-hydroxypropylazanium |
InChI |
InChI=1S/C10H22O4S.C3H9NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;1-3(5)2-4/h2-10H2,1H3,(H,11,12,13);3,5H,2,4H2,1H3 |
Clé InChI |
GDYMYAPCYPQZHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)[O-].CC(C[NH3+])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


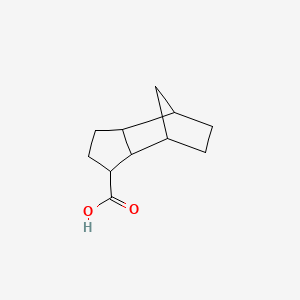
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
